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N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide
Overview
Description
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a thiophene ring, a bromine atom, and a chlorine atom, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The thiophene ring and halogen atoms can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-bromobenzamide: This compound shares similar structural features but lacks the thiophene ring.
3-bromothiophene: This compound contains the thiophene ring and bromine atom but lacks the sulfonamide group.
Thiophene-2-sulfonamide: This compound contains the thiophene ring and sulfonamide group but lacks the halogen atoms.
Uniqueness
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and halogen atoms. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its notable biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₈BrClN₃O₂S and a molecular weight of approximately 351.63 g/mol. Its structure features a thiophene ring and a sulfonamide functional group, with bromine and chlorine substituents on the phenyl group, which may enhance its biological activity compared to other sulfonamides.
Antibacterial Activity
Sulfonamide compounds are widely recognized for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This compound has demonstrated significant efficacy against various bacterial strains, including those resistant to conventional antibiotics like Klebsiella pneumoniae, which produces New Delhi Metallo-β-lactamase (NDM) .
Minimum Inhibitory Concentration (MIC)
The MIC of this compound against resistant bacterial strains has been reported to be as low as 0.39 μg/mL, indicating its high potency . Comparative studies with standard antibiotics have shown that this compound exhibits comparable or superior inhibition zones against tested organisms.
Research indicates that this compound inhibits bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides. In silico docking studies suggest that it binds effectively to target proteins involved in bacterial metabolism, which may inhibit their activity and contribute to its antibacterial efficacy.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that this compound exhibits enhanced biological activity due to its unique combination of halogen substituents. The following table summarizes key features and biological activities of related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains both bromine and chlorine; potent antibacterial | High |
5-Bromothiophene-2-sulfonamide | Brominated thiophene; lacks chlorination | Moderate |
N-(4-bromo-phenyl)thiophene-2-sulfonamide | Only brominated; no chlorine substituent | Variable |
N-(3-chloro-phenyl)thiophene-2-sulfonamide | Chlorinated; different halogen pattern | Moderate |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits growth in various bacterial strains, including multidrug-resistant pathogens .
- Cytotoxicity : Preliminary investigations into its anticancer properties suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific data on efficacy remains limited.
- In Silico Studies : Computational analyses have indicated favorable interactions with enzymes critical for bacterial survival, suggesting potential for development as a new class of antibiotics targeting resistant strains .
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2S2/c11-8-4-3-7(6-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXRXLIRQEIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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